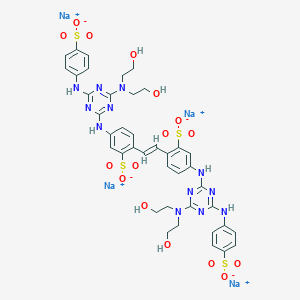
4-Hydroxy-8-methoxy-2-methylquinoline
Descripción general
Descripción
4-Hydroxy-8-methoxy-2-methylquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with specific substituents at the 4, 8, and 2 positions. The presence of hydroxy and methoxy groups in the molecule suggests potential for varied chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives with specific substituents can be complex, requiring selective protection and deprotection steps. For instance, the synthesis of 4-alkoxy-8-hydroxyquinolines involves protecting the hydroxyl group at the 8-position with a tosyl group, followed by alkylation and subsequent removal of the protective group . Similarly, the synthesis of 4-anilino-8-methoxy-2-phenylquinoline derivatives includes steps that ensure the correct placement of substituents to achieve the desired antiproliferative activity . The synthesis of 3-acyl-4-methoxy-1-methylquinolinones and their reaction with hydroxylamine under various conditions also demonstrates the complexity of synthesizing substituted quinolines .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical reactivity and biological activity. For example, the crystal structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related compound, was determined using X-ray diffraction, revealing the presence of a strong intramolecular hydrogen bond . This kind of structural information is essential for understanding the reactivity and interaction of quinoline derivatives with biological targets.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions depending on their substituents. The reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine leads to regioisomeric isoxazoloquinolinones, demonstrating the influence of substituents on reaction pathways . The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves cyclization, nitrification, and chlorination steps, indicating the versatility of quinoline derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-8-methoxy-2-methylquinoline are influenced by its functional groups. The hydroxy group can participate in hydrogen bonding, affecting solubility and reactivity, while the methoxy group can influence the electron distribution within the molecule. The synthesis and characterization of related compounds, such as 4-aminoquinolines with hydroxy or methoxy substituents, provide insights into the antimicrobial activity and suggest slight antibacterial properties against various bacteria . Additionally, hydroxy analogues of the antimalarial drug primaquine show activity in forming methemoglobin and depleting glutathione in human erythrocytes, highlighting the potential biological implications of hydroxy substituents in quinoline derivatives10.
Aplicaciones Científicas De Investigación
-
Heterocyclic Building Blocks
-
Synthesis of Biologically and Pharmaceutically Active Quinoline
- 2-methylquinoline and its derivatives, which could potentially include 4-Hydroxy-8-methoxy-2-methylquinoline, have shown substantial biological activities .
- Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .
- There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .
-
Synthesis of Fused Heterocycles
-
Pharmaceutical Intermediate
-
Antiparasitic or Anti-infectious Activity
- Catalyst in Organic Reactions
- 8-Hydroxy-2-methylquinoline, which is structurally similar to 4-Hydroxy-8-methoxy-2-methylquinoline, has been used in the preparation of a heteropoly acid based organic hybrid heterogeneous catalyst .
- This catalyst was prepared by combining 8-hydroxy-2-methylquinoline with Keggin-structured H4SiW12O40 .
Safety And Hazards
The safety and hazards of 4-Hydroxy-8-methoxy-2-methylquinoline are represented by the pictograms GHS05 and GHS07 . The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . The hazard classifications are Acute Tox. 4 Oral - Harmful if swallowed and Eye Dam. 1 - Causes serious eye damage .
Propiedades
IUPAC Name |
8-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-9(13)8-4-3-5-10(14-2)11(8)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYYBMQABYVSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935451 | |
| Record name | 8-Methoxy-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-methoxy-2-methylquinoline | |
CAS RN |
15644-89-0 | |
| Record name | 8-Methoxy-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15644-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methoxy-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-2-methylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)











![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
